Cis vs. Trans Isomer: Differential Carcinogenic Potency in Syrian Hamster Model
In a direct head-to-head carcinogenicity study, the cis isomer of N-nitroso-2,6-dimethylmorpholine was significantly more potent than the trans isomer in inducing liver and pancreatic tumors in Syrian golden hamsters. The cis isomer produced tumors in multiple target organs at a higher incidence, establishing that the cis configuration is not interchangeable with trans for biological activity [1].
| Evidence Dimension | Tumor induction potency (carcinogenicity) |
|---|---|
| Target Compound Data | Cis isomer: higher tumor incidence in liver and pancreas |
| Comparator Or Baseline | Trans isomer: lower tumor incidence; less potent |
| Quantified Difference | Cis isomer described as 'more potent' in inducing tumors than trans isomer |
| Conditions | Syrian male golden hamsters; oral gavage; N-nitroso-2,6-dimethylmorpholine cis and trans isomers in olive oil |
Why This Matters
This demonstrates that the cis configuration of the 2,6-dimethylmorpholine scaffold imparts distinct biological activity, meaning that procurement of the correct stereoisomer is non-negotiable for applications where stereochemistry dictates pharmacological or toxicological outcome.
- [1] Rao, K. V. N., et al. Carcinogenesis in Syrian hamsters by N-nitroso-2,6-dimethylmorpholine, its cis and trans isomers, and the effect of deuterium labeling. Cancer Research, 1984. Also available via PubMed and Semantic Scholar. View Source
